molecular formula C8H7F9O B12082211 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane CAS No. 63391-84-4

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane

Cat. No.: B12082211
CAS No.: 63391-84-4
M. Wt: 290.13 g/mol
InChI Key: LAFIDLOOPJPAPN-UHFFFAOYSA-N
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Description

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is a fluorinated ether compound characterized by the presence of nine fluorine atoms and an ethenyloxy group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane typically involves the reaction of a fluorinated alcohol with an ethenyl ether under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is generally carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane can undergo various chemical reactions, including:

    Oxidation: This compound is resistant to oxidation due to the presence of fluorine atoms.

    Reduction: Reduction reactions are less common but can be achieved under specific conditions.

    Substitution: The ethenyloxy group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents are typically required, but the compound’s resistance makes these reactions challenging.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various ether derivatives, while reduction reactions could lead to partially defluorinated compounds.

Scientific Research Applications

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and inertness.

    Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.

    Medicine: Explored for its potential in medical imaging and as a contrast agent due to its unique fluorine content.

    Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms imparts high electronegativity, which influences the compound’s reactivity and interactions with other molecules. The ethenyloxy group can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane
  • 6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorobutane

Uniqueness

6-(Ethenyloxy)-1,1,1,2,2,3,3,4,4-nonafluorohexane is unique due to its specific combination of fluorine atoms and the ethenyloxy group. This combination provides a balance of stability and reactivity that is not commonly found in other fluorinated ethers. Its high thermal stability and resistance to oxidation make it particularly valuable in applications requiring durable and inert materials.

Properties

CAS No.

63391-84-4

Molecular Formula

C8H7F9O

Molecular Weight

290.13 g/mol

IUPAC Name

6-ethenoxy-1,1,1,2,2,3,3,4,4-nonafluorohexane

InChI

InChI=1S/C8H7F9O/c1-2-18-4-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3-4H2

InChI Key

LAFIDLOOPJPAPN-UHFFFAOYSA-N

Canonical SMILES

C=COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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